Eicosaacetylmaltohexaose
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Overview
Description
Eicosaacetylmaltohexaose is a complex carbohydrate derivative that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by its long chain of acetylated glucose units, making it a significant subject of study in carbohydrate chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of eicosaacetylmaltohexaose typically involves the acetylation of maltohexaose, a glucose oligomer. The process begins with the extraction of maltohexaose from starch through enzymatic hydrolysis. The maltohexaose is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature and pH conditions to ensure complete acetylation of the hydroxyl groups on the glucose units.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade enzymes for starch hydrolysis and large-scale reactors for the acetylation process. The reaction conditions are optimized for maximum yield and purity, and the final product is purified using techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Eicosaacetylmaltohexaose undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of hydroxyl groups to carbonyl groups using oxidizing agents such as potassium permanganate.
Reduction: The reduction of carbonyl groups back to hydroxyl groups can be achieved using reducing agents like sodium borohydride.
Substitution: Acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in an aqueous or alcoholic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carbonyl-containing derivatives.
Reduction: Regeneration of hydroxyl groups.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Eicosaacetylmaltohexaose has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying carbohydrate chemistry and reaction mechanisms.
Biology: Investigated for its potential role in cellular processes and as a substrate for enzymatic reactions.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with drugs.
Industry: Utilized in the production of biodegradable materials and as a precursor for the synthesis of other complex carbohydrates.
Mechanism of Action
The mechanism of action of eicosaacetylmaltohexaose involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes that catalyze the hydrolysis of acetyl groups, leading to the release of active glucose units. This process can influence cellular metabolism and energy production. Additionally, its ability to form stable complexes with other molecules makes it a potential candidate for targeted drug delivery.
Comparison with Similar Compounds
Eicosaacetylmaltohexaose can be compared with other acetylated carbohydrates such as:
Acetylated dextrins: Similar in structure but differ in the degree of polymerization and acetylation.
Acetylated cyclodextrins: Cyclic oligosaccharides with acetyl groups, used in drug delivery and as solubilizing agents.
Acetylated amylose: Linear polysaccharide with acetyl groups, used in biodegradable materials.
The uniqueness of this compound lies in its specific chain length and degree of acetylation, which confer distinct physical and chemical properties, making it suitable for specialized applications in various fields.
Properties
Molecular Formula |
C76H102O51 |
---|---|
Molecular Weight |
1831.6 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-3-[(2R,3R,4S,5R,6R)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyoxan-2-yl]oxy-6-[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-[(2R,3R,4S,5R)-4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxyoxan-3-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C76H102O51/c1-27(77)97-21-47-53(103-33(7)83)59(104-34(8)84)66(111-41(15)91)72(118-47)124-55-49(23-99-29(3)79)120-74(68(113-43(17)93)61(55)106-36(10)86)126-57-51(25-101-31(5)81)122-76(70(115-45(19)95)63(57)108-38(12)88)127-58-52(26-102-32(6)82)121-75(69(114-44(18)94)64(58)109-39(13)89)125-56-50(24-100-30(4)80)119-73(67(112-42(16)92)62(56)107-37(11)87)123-54-48(22-98-28(2)78)117-71(116-46(20)96)65(110-40(14)90)60(54)105-35(9)85/h47-76H,21-26H2,1-20H3/t47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59+,60+,61+,62+,63+,64+,65-,66-,67-,68-,69-,70-,71?,72-,73-,74-,75-,76-/m1/s1 |
InChI Key |
XSGOGJVBNJFJDH-VJMINEHASA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2OC(=O)C)OC(=O)C)O[C@@H]3[C@H](OC([C@@H]([C@H]3OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC3C(OC(C(C3OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC5C(C(C(C(O5)COC(=O)C)OC6C(C(C(C(O6)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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